Albendazole sulfone-d3

Description

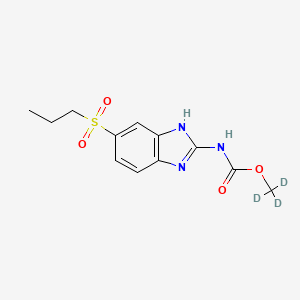

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSJYOLYMZNKJB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016414 | |

| Record name | Albendazole sulfone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448345-60-5 | |

| Record name | Albendazole sulfone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1448345-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Albendazole Sulfone-d3: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the characteristics, chemical structure, and analytical applications of Albendazole Sulfone-d3.

Introduction

This compound is the deuterated form of Albendazole sulfone, a major inactive metabolite of the widely used anthelmintic drug, Albendazole. Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantitative analysis of Albendazole and its metabolites in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the accuracy and precision of pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in analytical methodologies.

Chemical Identity and Structure

This compound is structurally identical to Albendazole sulfone, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group of the carbamate moiety. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry without significantly altering its chemical behavior during sample preparation and chromatographic separation.

Chemical Structure of this compound:

Source: PubChem CID 117065263[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | [1] |

| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | [2] |

| Molecular Weight | 300.35 g/mol | [2] |

| CAS Number | 1448345-60-5 | [1] |

| Canonical SMILES | CCCS(=O)(=O)C1=CC2=C(C=C1)NC(=N2)NC(=O)OC([2H])([2H])[2H] | [3] |

Metabolic Pathway of Albendazole

Albendazole is a prodrug that undergoes extensive first-pass metabolism in the liver. It is rapidly oxidized to its active metabolite, Albendazole sulfoxide. This active metabolite is then further metabolized to the inactive Albendazole sulfone.[4] The metabolic cascade is crucial for both the drug's efficacy and its eventual elimination from the body.

Caption: Metabolic pathway of Albendazole.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the quantification of Albendazole and its metabolites. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.

Experimental Protocols

While specific experimental conditions may vary depending on the laboratory and the matrix being analyzed, a general workflow for the quantification of Albendazole metabolites using this compound as an internal standard is outlined below.

1. Sample Preparation:

-

Protein Precipitation (PPT): This is a common and straightforward method for extracting analytes from plasma or serum. A precipitating agent, such as acetonitrile or methanol, is added to the sample. After vortexing and centrifugation, the supernatant containing the analytes and the internal standard is collected.

-

Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up compared to PPT. The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes of interest are then eluted with an appropriate solvent.[5][6]

2. Liquid Chromatography:

-

Column: Reversed-phase columns, such as C18, are frequently used for the separation of Albendazole and its metabolites.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation.[5]

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Albendazole and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as a precursor/product ion pair for the internal standard. This highly selective technique minimizes background interference.

Caption: General experimental workflow for quantification.

Quantitative Data

The following tables summarize key quantitative data from various studies that have utilized methodologies for the analysis of Albendazole and its metabolites. While not all studies explicitly used this compound, the data is representative of the parameters measured when using a deuterated internal standard.

Table 2: Pharmacokinetic Parameters of Albendazole and its Metabolites in Human Plasma

| Analyte | Cmax (ng/mL) | tmax (h) | t1/2 (h) | Reference |

| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 | [7][8] |

| Albendazole Sulfoxide | 288 - 380 | ~4 | 7 - 8 | [7] |

| Albendazole Sulfone | 14 - 22 | ~4 | 7 - 8 | [7] |

Table 3: Method Validation Parameters for the Quantification of Albendazole and its Metabolites

| Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |

| Albendazole | Plasma | 0.200 - 5 | 86.03 - 88.00 | [5][9] |

| Albendazole Sulfoxide | Plasma | 2 - 3 | 88.25 | [5][9] |

| Albendazole Sulfone | Plasma | 1 - 2 | - | [9][10] |

| Albendazole | Blood | 1 | - | [9] |

| Albendazole Sulfoxide | Blood | 1 | - | [9] |

| Albendazole Sulfone | Blood | 1 | - | [9] |

| Albendazole | Dried Blood Spots (DBS) | 5 | - | [9] |

| Albendazole Sulfoxide | Dried Blood Spots (DBS) | 2 | - | [9] |

| Albendazole Sulfone | Dried Blood Spots (DBS) | 2 | - | [9] |

LLOQ: Lower Limit of Quantification

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the reliable quantification of Albendazole and its metabolites in complex biological matrices. The information provided in this technical guide serves as a valuable resource for the development and validation of robust analytical methods for preclinical and clinical studies involving Albendazole.

References

- 1. This compound | C12H15N3O4S | CID 117065263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Albendazole Sulfone-d3 (CAS: 1448345-60-5)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Albendazole sulfone-d3, a deuterated isotopologue of Albendazole sulfone. It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Compound Data

This compound is the deuterium-labeled form of Albendazole sulfone, a primary metabolite of the broad-spectrum anthelmintic drug, Albendazole.[1] Its principal application lies in its use as an internal standard for the quantification of Albendazole sulfone in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its clear differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

| Identifier | Value | Source(s) |

| CAS Number | 1448345-60-5 | [2][3][4] |

| IUPAC Name | Methyl-d3 (6-(propylsulfonyl)-1H-benzo[d]imidazol-2-yl)carbamate | [2][5] |

| Synonyms | ABZ-SO2-d3, Methyl-d3 [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate | [3] |

| Chemical Properties | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | [2][3][4] |

| Molecular Weight | 300.35 g/mol | [4] |

| Purity (HPLC) | ≥90.68% | [2] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [3] |

| Physical & Handling Properties | Value | Source(s) |

| Format | Neat solid | |

| Storage Condition | Refrigerator (2-8°C) for long-term storage; -20°C | [2][3] |

| Solubility | DMF: 1 mg/ml; DMSO: slightly soluble; Ethanol: insoluble; PBS (pH 7.2): insoluble | [3] |

Metabolic Pathway of Albendazole

Albendazole is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, into its active metabolite, Albendazole sulfoxide.[6] This active metabolite is further oxidized to the inactive Albendazole sulfone.[6] Understanding this pathway is crucial for pharmacokinetic and metabolism studies where this compound is used as an internal standard.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of albendazole and its metabolites in biological samples like plasma and tissue. Below is a representative experimental protocol synthesized from established LC-MS/MS methodologies.[1][7][8][9][10][11][12][13]

Objective: Quantification of Albendazole Sulfone in Human Plasma using LC-MS/MS with this compound as an Internal Standard.

1. Materials and Reagents:

-

Albendazole sulfone (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank, from drug-free donors)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Albendazole sulfone and this compound in methanol (e.g., 1 mg/mL).

-

Prepare working standard solutions by serial dilution of the Albendazole sulfone stock solution with methanol/water (50:50, v/v) to create calibration standards.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

-

Spike blank human plasma with the calibration standards and QC solutions to create calibration curves and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution and vortex.

-

Add a precipitating agent like acetonitrile or perform a solid-phase extraction.

-

For SPE, condition the C18 cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution at a flow rate of 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both Albendazole sulfone and this compound.

-

5. Data Analysis:

-

Quantify Albendazole sulfone in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

-

Determine the concentration of Albendazole sulfone in the unknown samples from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Albendazole sulfone. This guide provides a foundational understanding of its properties, metabolic context, and application in experimental settings. For specific applications, validation of the analytical method according to regulatory guidelines is essential.

References

- 1. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. Simultaneous determination of albendazole and its metabolites in fish muscle tissue by stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Deuterated Albendazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated albendazole sulfone, a key metabolite of the widely used anthelmintic drug, albendazole. The incorporation of deuterium isotopes in drug molecules is a critical strategy in drug development, primarily for use as internal standards in pharmacokinetic studies and for potentially improving metabolic profiles. This document outlines a feasible synthetic route, detailed characterization methodologies, and presents key analytical data in a structured format.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent. Following administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[1] Deuterated analogs of drug metabolites, such as deuterated albendazole sulfone, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for mass spectrometry-based quantification.[2] This guide details the preparation and analysis of albendazole sulfone-d3, where the three hydrogen atoms of the carbamate's methyl group are replaced with deuterium.

Synthesis of Deuterated Albendazole Sulfone

The synthesis of deuterated albendazole sulfone is predicated on the oxidation of a deuterated albendazole precursor. Commercially available albendazole-d3 serves as the logical starting material. The synthesis pathway involves the oxidation of the sulfide group to a sulfone.

Proposed Synthetic Pathway

The most common and effective method for converting albendazole to albendazole sulfone is through oxidation.[3][4] This reaction can be adapted for the deuterated analog as illustrated below.

Caption: Proposed synthesis of deuterated albendazole sulfone.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of non-deuterated albendazole sulfone.[3]

Materials:

-

Albendazole-d3

-

meta-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or Glacial Acetic Acid

-

Sodium bicarbonate solution (for workup with m-CPBA)

-

Water

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve Albendazole-d3 in a suitable solvent such as dichloromethane (for m-CPBA) or glacial acetic acid (for H₂O₂).

-

Oxidation:

-

Using m-CPBA: Cool the solution to 0-5 °C and add m-CPBA portion-wise. The reaction is typically stirred at this temperature and then allowed to warm to room temperature.[3]

-

Using H₂O₂: Add hydrogen peroxide to the solution in glacial acetic acid and heat the reaction mixture (e.g., to 40°C) to facilitate the oxidation to the sulfone.[4]

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

For m-CPBA: Quench the reaction with a sodium bicarbonate solution, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

For H₂O₂: The product may precipitate from the reaction mixture upon cooling or addition of water.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure deuterated albendazole sulfone.[3]

Characterization of Deuterated Albendazole Sulfone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are key analytical techniques and expected data for this compound.

General Properties

| Property | Value | Reference |

| Chemical Name | Methyl-d3 (6-(propylsulfonyl)-1H-benzo[d]imidazol-2-yl)carbamate | [5] |

| CAS Number | 1448345-60-5 | [6] |

| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | [6] |

| Molecular Weight | 300.35 g/mol | [6] |

| Appearance | White to off-white solid | [3] |

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of deuterated albendazole sulfone.

| Parameter | Typical Values | Reference |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | Acetonitrile and ammonium phosphate buffer (e.g., 0.025M, pH 5) | [7] |

| Detection Wavelength | 295 nm | [7] |

| Purity (Commercial Batch) | 90.68% | |

| Linearity Range | 0.01 - 2 µg/ml (for non-deuterated) | [7] |

| Limit of Quantification | 0.01 µg/ml (for non-deuterated) | [7] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and structure of the deuterated compound.

| Parameter | Value (m/z) | Reference |

| Precursor Ion [M+H]⁺ | 301.1 (Expected for C₁₂H₁₂D₃N₃O₄S) | |

| Fragment Ion (from SRM scan) | 159.3 (for non-deuterated sulfone) | |

| Precursor Ion (non-deuterated) [M+H]⁺ | 298.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (Non-deuterated Albendazole Sulfone in DMSO-d₆):

-

Aromatic Protons: ~7.5 - 8.0 ppm

-

NH (carbamate and benzimidazole): ~11.5 - 12.5 ppm (broad)

-

OCH₃ (methyl carbamate): ~3.7 ppm

-

CH₂ (propyl chain): ~3.3 ppm (triplet), ~1.7 ppm (sextet)

-

CH₃ (propyl chain): ~1.0 ppm (triplet)

Expected ¹³C NMR Chemical Shifts (Non-deuterated Albendazole Sulfone in DMSO-d₆):

-

C=O (carbamate): ~154 ppm

-

Aromatic Carbons: ~115 - 145 ppm

-

OCH₃ (methyl carbamate): ~53 ppm

-

CH₂ (propyl chain): ~55 ppm, ~12 ppm

-

CH₃ (propyl chain): ~11 ppm

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical sequence to ensure the final product meets the required specifications.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of deuterated albendazole sulfone. By adapting established oxidation protocols for the non-deuterated parent compound, a reliable synthetic route is proposed. The detailed characterization data, including chromatographic and spectrometric parameters, will aid researchers in confirming the successful synthesis and purity of this important analytical standard. The availability of well-characterized deuterated metabolites is crucial for advancing drug development and ensuring accurate bioanalytical measurements.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. rsc.org [rsc.org]

- 5. Investigating albendazole desmotropes by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics of Albendazole and its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various helminthic infections. Its systemic efficacy is not due to the parent drug but to its primary, pharmacologically active metabolite, albendazole sulphoxide. This technical guide provides an in-depth exploration of the pharmacokinetics of albendazole and its principal metabolites. It covers the critical processes of absorption, distribution, metabolism, and excretion, presents quantitative data in a structured format, and details common experimental protocols, aiming to serve as a comprehensive resource for professionals in the field of drug development and research.

Introduction

Albendazole is widely utilized for treating a range of parasitic worm infestations. A critical aspect of its pharmacology is its transformation into the active metabolite, albendazole sulphoxide. The parent compound, albendazole, has poor aqueous solubility, leading to low and erratic absorption.[1][2] Consequently, understanding the pharmacokinetic profile of both albendazole and its metabolites is paramount for optimizing therapeutic strategies and ensuring clinical efficacy.

Absorption

Due to its low aqueous solubility, albendazole is poorly absorbed from the gastrointestinal tract.[3][4] Plasma concentrations of the parent drug are often negligible or undetectable as it is rapidly converted to its sulphoxide metabolite before reaching systemic circulation.[4] A significant factor influencing its bioavailability is the presence of food. Co-administration with a fatty meal can enhance the oral bioavailability, leading to up to a five-fold increase in the plasma concentrations of albendazole sulphoxide.[4]

Distribution

The primary active metabolite, albendazole sulphoxide, is widely distributed throughout the body.[5] It exhibits protein binding of approximately 70%, and the unbound fraction is available to exert its anthelmintic effect in various tissues.[5] This distribution is crucial for treating systemic infections like neurocysticercosis and hydatid disease.

Metabolism

The biotransformation of albendazole is a rapid and extensive process, primarily occurring in the liver.

First-Pass Metabolism

Upon absorption, albendazole undergoes extensive first-pass metabolism.[5] The principal metabolic pathway is the S-oxidation of albendazole to form the active metabolite, albendazole sulphoxide.[3][5] This metabolite is responsible for the systemic anthelmintic activity of the drug.[3]

Subsequent Metabolic Pathways

Albendazole sulphoxide is further metabolized to the inactive albendazole sulphone and other oxidative metabolites.[4] This process of oxidation is a key step in the eventual elimination of the drug from the body. There is evidence to suggest that albendazole may induce its own metabolism, as plasma concentrations of albendazole sulphoxide have been observed to be lower after several weeks of treatment compared to the initial treatment period.[4]

Caption: Metabolic pathway of albendazole.

Excretion

The elimination of albendazole metabolites primarily occurs through the urine.[4] The parent drug is not detected in urine. The apparent terminal elimination half-life of albendazole sulphoxide is typically in the range of 8 to 12 hours.[4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of albendazole and its metabolites can vary significantly among individuals.[6] The following table provides a summary of key pharmacokinetic values.

| Parameter | Albendazole | Albendazole Sulphoxide | Albendazole Sulphone |

| Cmax (ng/mL) | 12.5 - 26.5[7][8] | 288 - 380[7][8] | 14 - 22[7][8] |

| Tmax (h) | ~2[7][8] | ~4[7][8] | ~4[7][8] |

| Half-life (t½) (h) | ~1.5[7][8] | 7 - 8[7][8] | Varies[7][8] |

Note: These values are approximate and can be influenced by factors such as food intake, patient's age, and underlying health conditions.[9]

Experimental Protocols

Study Design and Sample Collection

Pharmacokinetic studies of albendazole typically involve an open-label, randomized, crossover design in healthy volunteers or patients.[10] Following the oral administration of a single dose of albendazole (e.g., 400 mg), blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).[11][12] Plasma is then separated by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. usp-pqm.org [usp-pqm.org]

- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. factors-associated-with-variation-in-single-dose-albendazole-pharmacokinetics-a-systematic-review-and-modelling-analysis - Ask this paper | Bohrium [bohrium.com]

- 10. Assessments of pharmacokinetic drug interactions and tolerability of albendazole, praziquantel and ivermectin combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Pharmacokinetics of albendazole and its metabolites in human body] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Feeding Management and Albendazole Pharmacokinetics in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Albendazole sulfone-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Albendazole sulfone-d3, a deuterated metabolite of the anthelmintic drug Albendazole. This document outlines its core physicochemical properties, relevant biological pathways, and detailed experimental protocols for its synthesis and analysis.

Core Physicochemical Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.

| Property | This compound | Albendazole sulfone |

| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | C₁₂H₁₅N₃O₄S[1] |

| Molecular Weight | 300.35 g/mol [2] | 297.33 g/mol [1] |

| CAS Number | 1448345-60-5[3] | 75184-71-3 |

| Synonyms | trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate[2] | ABZ-SO₂, ABZ-SOO[4] |

Biological Context and Mechanism of Action

Albendazole is a broad-spectrum anthelmintic agent. Its primary mode of action is the inhibition of tubulin polymerization in parasites, leading to the disruption of microtubule-dependent processes, such as glucose uptake, and ultimately causing parasite death. After administration, Albendazole is rapidly metabolized in the liver to its active metabolite, Albendazole sulfoxide, which is then further oxidized to the inactive metabolite, Albendazole sulfone.[2] The deuteration of Albendazole sulfone in the methyl group is primarily for its use as an internal standard in pharmacokinetic and metabolic studies.

Metabolic Pathway of Albendazole

The metabolic conversion of Albendazole to Albendazole sulfone is a key pathway in its biotransformation.

References

The Anthelmintic Efficacy of Albendazole Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of a wide range of parasitic helminth infections in both humans and animals. Following oral administration, albendazole functions as a prodrug, undergoing rapid and extensive first-pass metabolism in the liver. Its systemic anthelmintic activity is primarily attributed to its pharmacologically active metabolites. This technical guide provides an in-depth analysis of the anthelmintic properties of albendazole's principal metabolites: albendazole sulfoxide and albendazole sulfone. The document details their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, offering a comprehensive resource for researchers and professionals in the field of anthelmintic drug development.

Metabolism of Albendazole

Upon ingestion, albendazole is quickly absorbed and metabolized, primarily by hepatic flavin-containing monooxygenase systems and cytochrome P450 enzymes.[1] The metabolic cascade proceeds as follows:

-

Albendazole to Albendazole Sulfoxide (Ricobendazole): The initial and most critical metabolic step is the oxidation of the parent albendazole to albendazole sulfoxide.[1] This metabolite is considered the principal active moiety responsible for the systemic anthelmintic effects of the drug.[2]

-

Albendazole Sulfoxide to Albendazole Sulfone: Albendazole sulfoxide is further oxidized to the generally inactive metabolite, albendazole sulfone.[1]

It is noteworthy that albendazole sulfoxide is a chiral molecule, existing as dextrorotatory (+) and levorotatory (-) enantiomers. Research has indicated that the (+)-(R)-enantiomer of albendazole sulfoxide exhibits greater anthelmintic activity against certain parasites compared to the (-)-(S)-enantiomer.[3]

Mechanism of Action

The primary mechanism of action of albendazole and its active sulfoxide metabolite is the disruption of microtubule polymerization in parasitic cells.[1][4] This is achieved through binding to the colchicine-sensitive site of β-tubulin, a key protein component of microtubules.[1] This binding inhibits the assembly of tubulin dimers into microtubules, which are crucial for various essential cellular functions in helminths, including:

-

Intestinal cell integrity and nutrient absorption: Disruption of microtubules in the intestinal cells of the parasite impairs their ability to absorb glucose and other essential nutrients, leading to energy depletion and eventual death.[1][4][5]

-

Cell division: Microtubules are fundamental components of the mitotic spindle, which is essential for cell division. Inhibition of microtubule formation blocks egg production and larval development.[5]

Beyond the primary mechanism of tubulin inhibition, albendazole and its metabolites have been shown to affect other vital biochemical pathways within the parasite:

-

Inhibition of Fumarate Reductase: Some studies suggest that benzimidazoles can inhibit the fumarate reductase system, an enzyme critical for anaerobic energy metabolism in many helminths.[5][6] This further contributes to the depletion of the parasite's energy reserves.

-

Impaired Glucose Transport: The disruption of the microtubular network indirectly leads to impaired glucose uptake by the parasite's intestinal cells.[4][7]

-

Reduced ATP Production: The culmination of these effects is a significant decrease in adenosine triphosphate (ATP) production, leading to parasite immobilization and death.[4][5]

Quantitative Anthelmintic Activity

The in vitro efficacy of albendazole and its metabolites is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values vary depending on the helminth species, developmental stage (egg, larva, or adult), and the specific metabolite being tested.

| Metabolite | Helminth Species | Assay Type | IC50 / EC50 | Reference(s) |

| Albendazole | Brugia malayi (adult) | Motility Assay | ~236.2 µM | [8] |

| Trichuris muris | Larval Development | >100 µg/ml | ||

| Ancylostoma ceylanicum | Larval Development | >100 µg/ml | ||

| Haemonchus contortus (eggs) | Egg Hatch Assay | 0.3 ± 0.07 µg/ml | ||

| Albendazole Sulfoxide (racemic) | Trichinella spiralis (larvae) | Larval Viability | Reduction of 91.26% at 0.5 µg/ml | [3] |

| (+)-(R)-Albendazole Sulfoxide | Trichinella spiralis (larvae) | Larval Viability | Reduction of 96.7% at 0.5 µg/ml | [3] |

| (-)-(S)-Albendazole Sulfoxide | Trichinella spiralis (larvae) | Larval Viability | Reduction of 89.2% at 0.5 µg/ml | [3] |

| Albendazole Sulfone | Echinococcus granulosus | Protoscolex Viability | Less active than Albendazole Sulfoxide |

Pharmacokinetics of Albendazole Metabolites

The pharmacokinetic profiles of albendazole and its metabolites are crucial for understanding their in vivo efficacy.

| Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone | Species | Reference(s) |

| Cmax | 12.5–26.5 ng/mL | 288–380 ng/mL | 14-22 ng/mL | Human (adolescents) | [9][10] |

| Tmax | ~2 h | ~4 h | ~4 h | Human (adolescents) | [9][10] |

| Half-life (t1/2) | ~1.5 h | ~7-8 h | ~7-8 h | Human (adolescents) | [9][10] |

| Cmax | Not Detectable | 3.2 µg/ml | - | Sheep | [11] |

| Tmax | - | 20 h | - | Sheep | [11] |

| Cmax (plasma) | 0.70 µg/mL | 0.46 µg/mL | Low levels | Yellow River Carp | [12] |

| Half-life (plasma) | 19.86 h | - | - | Yellow River Carp | [12] |

Experimental Protocols

In Vitro Larval Motility Assay

Objective: To assess the direct effect of albendazole metabolites on the viability and motility of helminth larvae.

Methodology:

-

Larval Preparation: Obtain third-stage (L3) larvae of the target helminth species (e.g., Haemonchus contortus, Crenosoma vulpis) from fecal cultures.

-

Assay Setup:

-

Use a 24-well or 96-well microtiter plate.

-

Add approximately 50-100 L3 larvae suspended in a suitable culture medium (e.g., RPMI-1640) to each well.

-

Prepare serial dilutions of the test compounds (albendazole sulfoxide, albendazole sulfone) and a positive control (e.g., ivermectin) in the culture medium. Add the appropriate concentration to each well.

-

Include negative control wells containing only culture medium and vehicle (e.g., DMSO).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C) for a defined period (e.g., 72 hours).

-

Motility Assessment:

-

Visually score the motility of the larvae under a microscope at specific time points. A scoring system can be used (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

-

Alternatively, use an automated tracking system (e.g., WMicrotracker) to quantify larval movement.

-

-

Data Analysis: Calculate the percentage of larval inhibition for each concentration and determine the IC50 value.

Egg Hatch Assay

Objective: To evaluate the ovicidal activity of albendazole metabolites by assessing their ability to inhibit egg hatching.

Methodology:

-

Egg Collection: Recover helminth eggs from fresh fecal samples using a series of sieves and flotation techniques.

-

Assay Setup:

-

Use a 96-well microtiter plate.

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in deionized water.

-

Dispense the test solutions into the wells.

-

Add a suspension of approximately 100-150 eggs to each well.

-

Include control wells with only water and vehicle.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for 48 hours.

-

Hatching Assessment:

-

After incubation, add a drop of Lugol's iodine to each well to stop further development.

-

Count the number of hatched larvae and unhatched eggs in each well under a microscope.

-

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.

Visualizations

Signaling Pathway of Albendazole Metabolites

Caption: Mechanism of action of albendazole metabolites.

Experimental Workflow for Anthelmintic Activity Assessment

Caption: In vitro anthelmintic activity assessment workflow.

Conclusion

The systemic anthelmintic activity of albendazole is unequivocally dependent on its rapid conversion to the active sulfoxide metabolite. This metabolite, particularly the (+)-(R)-enantiomer, exerts its potent effect primarily by inhibiting tubulin polymerization, leading to a cascade of metabolic disruptions within the parasite. The inactive sulfone metabolite represents a detoxification product. A thorough understanding of the distinct pharmacological and pharmacokinetic profiles of these metabolites is paramount for the rational design of new anthelmintic therapies and for optimizing the clinical use of albendazole to combat parasitic diseases effectively. This guide provides a foundational resource for researchers to build upon in their efforts to develop the next generation of anthelmintic agents.

References

- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ex vivo anthelmintic activity of albendazole-sulphoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Multi-omics insights into the response of the gut microbiota and metabolites to albendazole deworming in captive Rhinopithecus brelichi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metformin improves the therapeutic efficacy of low-dose albendazole against experimental alveolar echinococcosis | Parasitology | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Pharmacokinetics of albendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Tissue Distribution of Albendazole and Its Three Metabolites in Yellow River Carp (Cyprinus carpio haematopterus) after Single Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Bioanalysis of Albendazole Sulfone Using Albendazole Sulfone-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections in humans and animals. Following administration, albendazole is extensively metabolized in the liver. It is first rapidly converted to its active metabolite, albendazole sulfoxide, which is then further metabolized to the inactive albendazole sulfone.[1][2][3] Monitoring the levels of these metabolites is crucial for pharmacokinetic and toxicokinetic studies.

This application note provides a detailed protocol for the quantitative bioanalysis of albendazole sulfone in plasma using a stable isotope-labeled internal standard, Albendazole Sulfone-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[4][5] It ensures high accuracy and precision by compensating for variability during sample preparation, chromatography, and mass spectrometric detection.[6][7]

Metabolic Pathway of Albendazole

Albendazole undergoes sequential oxidation in the liver. The initial sulfoxidation to albendazole sulfoxide is a critical activation step, while the subsequent oxidation to albendazole sulfone represents a deactivation and elimination pathway.[8][9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Albendazole? [synapse.patsnap.com]

Application Note and Protocol for the Quantification of Albendazole and its Metabolites in Human Plasma Using Albendazole sulfone-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations. After administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and further to the inactive metabolite, albendazole sulfone.[1] Accurate quantification of albendazole and its metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using a stable isotope-labeled internal standard, Albendazole sulfone-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

1. Materials and Reagents

-

Albendazole, Albendazole sulfoxide, and Albendazole sulfone reference standards

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Albendazole, Albendazole sulfoxide, Albendazole sulfone, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (1:1, v/v) to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to achieve a final concentration of 100 ng/mL.

3. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.

3.1. Protein Precipitation (PPT)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

3.2. Solid-Phase Extraction (SPE)

-

To 100 µL of human plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Condition an appropriate SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

4.1. Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

4.2. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

The following MRM transitions are proposed. Note: The collision energy for this compound should be optimized during method development.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Albendazole | 266.1 | 234.1 | 100 | 25 |

| Albendazole sulfoxide | 282.1 | 159.1 | 100 | 20 |

| Albendazole sulfone | 298.1 | 159.1 | 100 | 30 |

| This compound (IS) | 301.1 | 159.1 | 100 | To be optimized |

Data Presentation

The following tables summarize typical quantitative data for the analysis of albendazole and its metabolites in human plasma, based on similar validated methods.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Albendazole | 0.5 - 200 | > 0.995 |

| Albendazole sulfoxide | 1 - 1000 | > 0.995 |

| Albendazole sulfone | 1 - 500 | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Albendazole | LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 1.5 | < 15 | ± 15 | < 15 | ± 15 | |

| Mid | 75 | < 15 | ± 15 | < 15 | ± 15 | |

| High | 150 | < 15 | ± 15 | < 15 | ± 15 | |

| Albendazole sulfoxide | LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 15 | ± 15 | < 15 | ± 15 | |

| Mid | 400 | < 15 | ± 15 | < 15 | ± 15 | |

| High | 800 | < 15 | ± 15 | < 15 | ± 15 | |

| Albendazole sulfone | LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 15 | ± 15 | < 15 | ± 15 | |

| Mid | 200 | < 15 | ± 15 | < 15 | ± 15 | |

| High | 400 | < 15 | ± 15 | < 15 | ± 15 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %Bias: Percent Bias from nominal value.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Albendazole | 85 - 95 | 90 - 110 |

| Albendazole sulfoxide | 85 - 95 | 90 - 110 |

| Albendazole sulfone | 85 - 95 | 90 - 110 |

| This compound (IS) | 85 - 95 | 90 - 110 |

Mandatory Visualization

Caption: Experimental workflow for the analysis of Albendazole in human plasma.

Conclusion

This application note provides a comprehensive protocol for the simultaneous quantification of albendazole and its major metabolites, albendazole sulfoxide and albendazole sulfone, in human plasma using this compound as an internal standard. The detailed LC-MS/MS methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and reliable approach for bioanalytical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. It is recommended to perform a full method validation according to regulatory guidelines before analyzing study samples.

References

Application Notes and Protocols for the Analysis of Albendazole and its Metabolites

These comprehensive application notes provide detailed protocols for the sample preparation of albendazole and its primary metabolites—albendazole sulfoxide and albendazole sulfone—from various biological matrices for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations in humans and animals. After administration, albendazole is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, which is further oxidized to the inactive albendazole sulfone. Accurate quantification of albendazole and its metabolites in biological samples is crucial for pharmacokinetic, bioequivalence, and residue analysis studies. This document outlines validated sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Solid-Phase Extraction (SPE) for Plasma Samples

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices, offering high recovery and clean extracts.

Application

This protocol is suitable for the simultaneous determination of albendazole, albendazole sulfoxide, and albendazole sulfone in plasma samples prior to HPLC or LC-MS/MS analysis.[1][2][3][4][5]

Experimental Protocol

Materials:

-

Oasis HLB 3 cc (60 mg) SPE cartridges

-

Methanol (HPLC grade)

-

Ultrapure water

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1]

-

Sample Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.[1]

-

Washing: Wash the cartridge with 3 mL of water to remove interfering substances.[1]

-

Drying: Dry the cartridge with a stream of air for 5 minutes.[1]

-

Elution: Elute the analytes with 2 mL of methanol.[1]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the residue with 0.25 mL of the mobile phase used for the chromatographic analysis.[1]

-

Injection: Inject a 50 µL aliquot into the HPLC or LC-MS/MS system.[1]

Workflow Diagram

Quantitative Data Summary

| Analyte | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Precision (% CV) |

| Albendazole | Cattle Plasma | 0.025 - 2.0 | 0.025 | 82.8 - 112.7 (Accuracy) | ≤ 15.1 |

| Albendazole Sulfoxide | Cattle Plasma | 0.025 - 2.0 | 0.025 | 85.3 - 117.7 (Accuracy) | ≤ 15.1 |

| Albendazole Sulfone | Cattle Plasma | 0.025 - 2.0 | 0.025 | 93.3 - 114.1 (Accuracy) | ≤ 10.7 |

| Albendazole | Human Plasma | 0.200 - 50.0 (ng/mL) | 0.200 (ng/mL) | 86.03 - 89.66 | Not specified |

| Albendazole Sulfoxide | Human Plasma | 3.00 - 600 (ng/mL) | 3.00 (ng/mL) | 86.03 - 89.66 | Not specified |

Data sourced from multiple studies utilizing SPE for plasma sample preparation.[1][3]

Liquid-Liquid Extraction (LLE) for Hemolymph and Serum Samples

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

Application

This protocol is effective for the simultaneous determination of albendazole and its metabolites in silkworm hemolymph and human serum.[6][7] It is a cost-effective alternative to SPE.[6]

Experimental Protocol

Materials:

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

n-Hexane (for cleanup, optional)

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas supply

Procedure for Silkworm Hemolymph:

-

Sample Preparation: To a microcentrifuge tube, add the hemolymph sample.

-

Extraction: Add a mixed organic solvent of ethyl acetate-acetonitrile. The use of acetonitrile aids in protein precipitation and can improve recovery.[6]

-

Vortexing: Vortex the mixture vigorously to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Procedure for Human Serum:

-

Extraction: Extract the serum sample with ethyl acetate.[7]

-

Cleanup (Optional): Perform a cleanup step with n-hexane.[7]

-

Re-extraction: Re-extract the desired compounds with ethyl acetate.[7]

-

Separation: Proceed with separation on a suitable HPLC column.[7]

Workflow Diagram

Quantitative Data Summary

| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (% RSD) |

| Albendazole | Silkworm Hemolymph | Not specified | 1.32 | 93.12 - 103.83 | < 8 |

| Albendazole Sulfoxide | Silkworm Hemolymph | Not specified | 16.67 | 66.51 - 108.51 | < 8 |

| Albendazole Sulfone | Silkworm Hemolymph | Not specified | 0.76 | 96.85 - 105.6 | < 8 |

| Albendazole Amino Sulfone | Silkworm Hemolymph | Not specified | 5.94 | 96.46 - 106.14 | < 8 |

| Albendazole Sulfoxide | Human Serum | Not specified | 10 | Accurate and Reproducible | Not specified |

| Albendazole Sulfone | Human Serum | Not specified | 2 | Accurate and Reproducible | Not specified |

| Albendazole Amino Sulfone | Human Serum | Not specified | 4 | Accurate and Reproducible | Not specified |

Data compiled from studies employing LLE for hemolymph and serum samples.[6][7]

Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.

Application

This method is used for the determination of albendazole and its metabolites in rat plasma.[8][9] It involves the addition of a precipitating agent to denature and remove proteins.

Experimental Protocol

Materials:

-

Perchloric acid (8.25%)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Sample Aliquoting: Pipette a known volume of plasma into a microcentrifuge tube.

-

Precipitation: Add a specific volume of 8.25% perchloric acid to the plasma sample to precipitate the proteins.[8][9]

-

Vortexing: Vortex the mixture for a short duration to ensure complete precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the precipitated proteins.[9]

-

Supernatant Collection: Carefully collect the clear supernatant.

-

Injection: Directly inject a portion of the supernatant into the HPLC system.

Workflow Diagram

Quantitative Data Summary

| Analyte | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (% RSD) |

| Albendazole | Rat Plasma | 0.005 - 5 | 0.005 | < 15 |

| Albendazole Sulfoxide | Rat Plasma | 0.05 - 80 | 0.05 | < 15 |

| Albendazole Sulfone | Rat Plasma | 0.05 - 80 | 0.05 | < 15 |

Data from a study utilizing protein precipitation for rat plasma analysis.[8]

Concluding Remarks

The choice of sample preparation technique for albendazole and its metabolite analysis depends on factors such as the biological matrix, the required sensitivity and selectivity, available equipment, and sample throughput. Solid-phase extraction generally provides the cleanest extracts and highest recovery, making it ideal for methods requiring low limits of detection. Liquid-liquid extraction offers a balance between cleanliness and cost-effectiveness. Protein precipitation is the simplest and fastest method, well-suited for high-throughput screening, although it may result in less clean extracts compared to SPE and LLE. The protocols and data presented here provide a solid foundation for researchers and scientists to select and implement the most appropriate sample preparation strategy for their specific analytical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simple assay for the simultaneous determination of human plasma albendazole and albendazole sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]

- 7. A high performance liquid chromatography method for simultaneous determination of albendazole metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Albendazole Sulfone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of albendazole sulfone, a primary metabolite of the anthelmintic drug albendazole, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic used in the treatment of various parasitic worm infestations in both humans and animals.[1][2] Following oral administration, albendazole is rapidly metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive metabolite, albendazole sulfone.[1][3][4] Monitoring the levels of these metabolites is crucial for pharmacokinetic, and drug metabolism studies. This application note describes a robust and validated HPLC method for the determination of albendazole sulfone.

Metabolic Pathway

Albendazole undergoes sequential oxidation in the liver. The initial step is the conversion to albendazole sulfoxide, the primary active form, which is subsequently metabolized to the inactive albendazole sulfone.[1][3]

Caption: Metabolic conversion of Albendazole to its primary metabolites.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of albendazole sulfone.

Materials and Reagents

-

Albendazole Sulfone reference standard (≥98% purity)

-

Albendazole and Albendazole Sulfoxide reference standards (for specificity testing)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium phosphate or acetate buffer (e.g., 0.025 M)

-

Perchloric acid or other protein precipitation agents

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus with 0.45 µm filters

Chromatographic Conditions

The following conditions have been demonstrated to be effective for the separation and quantification of albendazole sulfone.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6] |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Ammonium Phosphate/Acetate buffer (e.g., pH 5.0 - 6.9)[5][7][8] |

| Flow Rate | 1.0 - 1.2 mL/min[5][7] |

| Column Temperature | Ambient or controlled at 25°C[5] |

| Detection | UV at 290 - 295 nm[5][8] |

| Injection Volume | 20 µL |

Standard Solution Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of albendazole sulfone reference standard in methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from approximately 0.01 µg/mL to 2.0 µg/mL.[5][6]

Sample Preparation (Plasma/Serum)

A protein precipitation method is commonly used for sample preparation.[8]

-

Precipitation: To 500 µL of plasma/serum sample, add 50 µL of 8.25% perchloric acid.[8][9]

-

Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject the filtered sample into the HPLC system.

For cleaner samples, a Solid Phase Extraction (SPE) protocol can be employed.[7]

Caption: General workflow for the HPLC analysis of Albendazole Sulfone.

Method Validation and Data Presentation

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area | < 2% (for n≥5) |

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of albendazole sulfone based on published methods.[5][6][8]

| Parameter | Typical Value/Range | Reference(s) |

| Retention Time (min) | 7.0 - 8.2 | [8][10] |

| Linearity Range (µg/mL) | 0.01 - 2.0 or 0.05 - 80 | [5][6][8] |

| Correlation Coefficient (r²) | > 0.999 | [5][6] |

| Limit of Detection (LOD) | ~0.005 µg/mL | [8] |

| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/mL | [5][6][8] |

| Accuracy (% Recovery) | 81.66% | [5][6] |

| Precision (%RSD) | Intra-day: < 4%, Inter-day: < 15% | [5][6][8] |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of albendazole sulfone in biological samples. The method is sensitive, specific, and accurate, making it suitable for a wide range of research and drug development applications, including pharmacokinetic and metabolism studies. Adherence to the described protocols and proper method validation will ensure high-quality, reproducible results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Albendazole Sulfone in Dried Blood Spot Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations. After administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone. Monitoring the concentration of these metabolites is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and dose optimization, particularly in pediatric and remote populations where conventional venous sampling can be challenging.[1][2][3][4][5] Dried blood spot (DBS) sampling offers a minimally invasive alternative, simplifying sample collection, transportation, and storage.[1][2][3][4][5][6] This application note provides a detailed protocol for the quantification of albendazole sulfone in DBS samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3][6]

Experimental Protocols

This section details the methodology for the quantification of albendazole sulfone in DBS samples, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Albendazole sulfone certified reference standard

-

Human whole blood (with EDTA as anticoagulant)

-

DBS cards (e.g., Whatman 903)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Dried Blood Spots

-

Spiking of Whole Blood: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of albendazole sulfone into human whole blood.

-

Spotting: Spot a small, fixed volume (e.g., 20 µL) of the spiked blood onto the DBS cards.

-

Drying: Allow the spots to dry completely at ambient temperature for at least 3 hours.

-

Storage: Once dried, the DBS cards can be stored in sealed bags with desiccant at room temperature or refrigerated until analysis.

Extraction Procedure

-

Punching: Punch out a fixed-diameter disc (e.g., 3 mm) from the center of the dried blood spot.

-

Extraction: Place the punched disc into a clean microcentrifuge tube. Add a specific volume of extraction solvent (e.g., methanol containing the internal standard).

-

Vortexing and Sonication: Vortex the tubes for a set period (e.g., 1 minute) and sonicate (e.g., 15 minutes) to ensure complete extraction of the analyte.

-

Centrifugation: Centrifuge the samples to pellet any solid debris.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

A more rigorous cleanup can be achieved using solid-phase extraction (SPE).[6]

LC-MS/MS Analysis

-

Chromatographic Separation: Inject a small volume of the extracted sample onto the analytical column. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[6][7]

-

Mass Spectrometric Detection: The eluent from the HPLC/UPLC system is introduced into the ESI source of the mass spectrometer operating in positive ionization mode. The analytes are detected using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of albendazole sulfone in DBS samples.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Albendazole Sulfone | DBS | 0.1 - 200[6] | ≥ 0.99[6] | 2[1][2] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 0.6[6] | < 15 | < 15 | 85-115 |

| Medium QC | 50[6] | < 15 | < 15 | 85-115 |

| High QC | 150[6] | < 15 | < 15 | 85-115 |

Note: The acceptable limits for precision are typically within ±15% (±20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ).[6]

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Albendazole Sulfone | DBS | While DBS can be limited by poor recovery, the extraction efficiency should be consistent across the concentration range.[1][2][3][5] |

Table 4: Stability

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 8 hours[6] | Room Temperature | Stable |

| Autosampler | 36 hours[6] | 4°C | Stable |

| Freeze-Thaw | 3 cycles[6] | -80°C to Room Temperature | Stable |

| Long-term | 90 days[6] | -80°C | Stable |

Visualizations

Caption: Experimental workflow for albendazole sulfone quantification in DBS.

Caption: Key parameters for bioanalytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. | Sigma-Aldrich [sigmaaldrich.com]

- 4. journals.asm.org [journals.asm.org]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application of Albendazole Sulfone-d3 in Therapeutic Drug Monitoring

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections. Following oral administration, albendazole is extensively metabolized in the liver to its pharmacologically active metabolite, albendazole sulfoxide, and subsequently to the inactive metabolite, albendazole sulfone.[1][2] Therapeutic drug monitoring (TDM) of albendazole and its metabolites is crucial to ensure optimal efficacy and minimize potential toxicity, given the significant inter-individual variability in its pharmacokinetics. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of drugs and their metabolites in biological matrices. This document provides detailed application notes and protocols for the use of Albendazole sulfone-d3 as an internal standard in the therapeutic drug monitoring of albendazole and its metabolites.

Analyte and Internal Standard Information

This compound is the deuterium-labeled form of albendazole sulfone. Its structure and mass are slightly different from the endogenous metabolite due to the presence of three deuterium atoms, making it an ideal internal standard for mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard that is structurally and chemically similar to the analyte of interest helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results.

Metabolic Pathway of Albendazole

Albendazole undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, the main active metabolite. This is followed by further oxidation to the inactive albendazole sulfone.

Caption: Metabolic pathway of Albendazole.

Experimental Protocols

This section outlines a general protocol for the quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using LC-MS/MS with deuterated internal standards, including this compound.

Sample Preparation: Solid Phase Extraction (SPE)